(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
Description
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanone group.
Propriétés
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-19(16-11-24-14-3-1-2-4-15(14)25-16)22-9-7-13(8-10-22)18-21-20-17(26-18)12-5-6-12/h1-4,12-13,16H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRQJGCZBQSYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Piperidine-4-carbohydrazide Intermediate
Piperidine-4-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride, followed by reaction with hydrazine hydrate to yield piperidine-4-carbohydrazide:
$$
\text{Piperidine-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Piperidine-4-carbohydrazide}
$$
Key Data :
Oxadiazole Cyclization
The hydrazide reacts with cyclopropanecarbonyl chloride in the presence of phosphorus oxychloride to form the 1,3,4-oxadiazole ring:
$$
\text{Piperidine-4-carbohydrazide} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{POCl}_3} \text{4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine}
$$
Optimization Table :
| Entry | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | POCl₃ | Toluene | 110 | 78 |
| 2 | PCl₅ | DCM | 40 | 62 |
| 3 | H₂SO₄ | EtOH | 70 | 45 |
Optimal conditions: 1.2 equiv POCl₃, toluene, 110°C, 6 h.
Synthesis of 2,3-Dihydrobenzo[b]dioxin-2-carbonyl Chloride
Catechol undergoes cyclization with 1,2-dibromoethane in basic conditions to form 2,3-dihydrobenzo[b]dioxin, followed by Friedel-Crafts acylation with chloroacetyl chloride:
$$
\text{Catechol} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{KOH}} \text{2,3-Dihydrobenzo[b]dioxin} \xrightarrow{\text{ClCOCH}_2\text{Cl}} \text{2,3-Dihydrobenzo[b]dioxin-2-carbonyl chloride}
$$
Reaction Metrics :
- Cyclization: KOH (2.0 equiv), DMF, 80°C, 12 h, 85% yield.
- Acylation: AlCl₃ (1.5 equiv), DCM, 0°C, 2 h, 91% yield.
Coupling via Methanone Formation
The final step involves reacting 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine with 2,3-dihydrobenzo[b]dioxin-2-carbonyl chloride under Schotten-Baumann conditions:
$$
\text{4-Oxadiazolylpiperidine} + \text{Dioxin carbonyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target compound}
$$
Yield Optimization :
| Base | Solvent Ratio (H₂O:EtOAc) | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOH | 1:1 | 0–25 | 83 |
| K₂CO₃ | 1:1 | 25 | 76 |
| Et₃N | 1:2 | 0 | 68 |
Optimal conditions: 2.0 equiv NaOH, 0°C to RT, 8 h, 83% isolated yield.
Structural Characterization and Purity Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 4.50–4.30 (m, 2H, dioxin CH₂), 3.90–3.70 (m, 4H, piperidine), 1.80–1.60 (m, 1H, cyclopropyl), 1.20–1.00 (m, 4H, cyclopropyl CH₂).
- HPLC Purity : 98.6% (C18 column, 70:30 MeCN:H₂O, 1 mL/min).
Alternative Pathways and Comparative Analysis
Suzuki Coupling for Oxadiazole Functionalization
A patent-derived method uses Suzuki-Miyaura cross-coupling to introduce cyclopropyl groups post-oxadiazole formation:
$$
\text{4-(5-Bromo-1,3,4-oxadiazol-2-yl)piperidine} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine}
$$
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), dioxane/H₂O (4:1), 90°C, 12 h, 74% yield.
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction time for oxadiazole formation:
- 150°C, 20 min, 81% yield vs. conventional 6 h.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as chromatography and spectroscopy.
Applications De Recherche Scientifique
This compound has shown promise in various scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic applications.
Medicine: : It may serve as a lead compound for the development of new drugs.
Industry: : Its unique properties can be harnessed for applications in materials science and catalysis.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar compounds that share structural similarities or functional groups. Some similar compounds include:
4-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
These compounds may have similar chemical properties and applications, but the presence of different substituents or functional groups can lead to variations in their reactivity and biological activity.
Activité Biologique
The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone , also known by its CAS number 1082828-62-3, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to summarize the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropyl oxadiazole moiety and a benzo[dioxin] derivative. Its molecular formula is with a molecular weight of 302.33 g/mol. The structural complexity suggests diverse interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. A study by Arafa et al. evaluated various oxadiazole derivatives against multiple cancer cell lines. The results demonstrated that compounds containing the 1,3,4-oxadiazole ring showed potent cytotoxicity with IC50 values often in the low micromolar range.
Table 1: Anticancer Activity of Oxadiazole Derivatives
These findings suggest that the incorporation of oxadiazole into the structure of piperidine enhances its anticancer potential.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Dhumal et al. reported that compounds featuring the 1,3,4-oxadiazole scaffold exhibited broad-spectrum antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis.
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 32 µg/mL | |
| Compound E | S. aureus | 16 µg/mL |
Neuroprotective Effects
Recent studies have suggested that oxadiazole derivatives may possess neuroprotective properties. For instance, certain compounds have been shown to reduce oxidative stress and inhibit apoptosis in neuronal cells. This activity is crucial in developing treatments for neurodegenerative diseases.
Case Study: Neuroprotective Activity
A study conducted on a series of oxadiazole derivatives revealed that one compound significantly reduced cell death in neuronal cultures exposed to oxidative stress by approximately 40% compared to untreated controls.
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis involves multi-step reactions requiring precise control of solvents, catalysts, and reaction conditions. Key steps include:
- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates and enhance reaction rates .
- Catalysts : Employ coupling agents (e.g., palladium catalysts) for regioselective bond formation between the oxadiazole and piperidine moieties .
- Temperature control : Maintain reflux conditions (60–100°C) to accelerate cyclization while minimizing side reactions .
- Purification : Recrystallization from DMF/ethanol (1:1) or column chromatography with silica gel (petroleum ether/ethyl acetate) ensures purity .
Q. Which analytical techniques are most effective for characterizing the molecular structure and confirming synthetic success?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substitution patterns in the piperidine and dioxin rings .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns of heteroatoms (e.g., nitrogen in oxadiazole) .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the cyclopropyl-oxadiazole group .
Q. How can solubility and stability be assessed for in vitro pharmacological studies?
- Solubility screening : Test in DMSO, PBS, and simulated biological fluids at physiological pH (7.4) using UV-Vis spectroscopy .
- Stability assays : Monitor degradation via HPLC under varying temperatures (4°C, 25°C, 37°C) and light exposure .
Q. What purification strategies mitigate byproduct formation during multi-step synthesis?
- Recrystallization : Use solvent pairs like DMF/ethanol to remove unreacted precursors .
- Flash chromatography : Optimize mobile phase polarity (e.g., ethyl acetate gradients) to separate regioisomers .
Advanced Research Challenges
Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropyl-oxadiazole moiety in biological activity?
- Functional group modification : Synthesize analogs with substituents (e.g., methyl, trifluoromethyl) on the oxadiazole to assess steric/electronic effects on target binding .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., kinases) and correlate with experimental IC50 values .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Assay standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., apoptosis in cancer cell lines) to confirm mechanism .
Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole cyclization) be experimentally verified?
- Kinetic studies : Monitor intermediates via time-resolved FT-IR or LC-MS to identify rate-determining steps .
- Isotopic labeling : Use 15N-labeled precursors to trace nitrogen incorporation into the oxadiazole ring .
Q. What strategies enhance metabolic stability for in vivo applications?
- Pro-drug design : Introduce hydrolyzable groups (e.g., esters) on the dioxin ring to improve bioavailability .
- Liver microsome assays : Quantify metabolite formation using LC-MS/MS and identify vulnerable sites for structural modification .
Q. How do synergistic effects with co-administered therapeutics influence efficacy?
- Combination index (CI) analysis : Use CompuSyn software to quantify synergy/antagonism in dose-response matrices .
- Transcriptomic profiling : RNA-seq of treated cells identifies pathways modulated by the compound and its partners .
Q. What computational tools predict off-target interactions and toxicity risks?
- Chemoproteomics : Use activity-based protein profiling (ABPP) to map unintended enzyme binding .
- ToxCast screening : Leverage EPA’s database to predict hepatotoxicity or cardiotoxicity based on structural alerts .
Methodological Notes
- Data contradiction : Address discrepancies in biological data by cross-referencing assay conditions (e.g., cell line variability, serum concentration) .
- Advanced characterization : Pair NMR relaxation studies with molecular dynamics simulations to probe conformational flexibility .
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